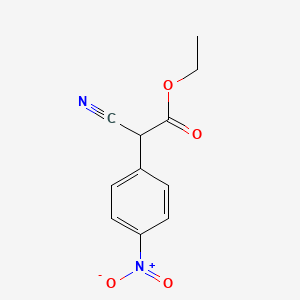
3,4-Dicloro-5-fluorobenzaldehído
Descripción general
Descripción
3,4-Dichloro-5-fluorobenzaldehyde is an organic compound with the molecular formula C7H3Cl2FO and a molecular weight of 193 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine and fluorine atoms at the 3, 4, and 5 positions, respectively . This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
3,4-Dichloro-5-fluorobenzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4-Dichloro-5-fluorobenzaldehyde can be synthesized through a halogen-exchange reaction. One common method involves the reaction of 3,4-dichlorotoluene with fluorinating agents under specific conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete substitution of the hydrogen atom with a fluorine atom .
Industrial Production Methods
In industrial settings, the production of 3,4-Dichloro-5-fluorobenzaldehyde often involves multi-step processes starting from readily available raw materials such as 3,4-dichlorotoluene . The process includes halogenation, followed by oxidation to introduce the aldehyde group . The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dichloro-5-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3,4-Dichloro-5-fluorobenzoic acid.
Reduction: 3,4-Dichloro-5-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 3,4-Dichloro-5-fluorobenzaldehyde depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved vary based on the specific derivative or final product synthesized from this compound .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichloro-4-fluorobenzaldehyde: Similar structure but different substitution pattern.
3,5-Difluorobenzaldehyde: Contains two fluorine atoms instead of chlorine and fluorine.
4-Fluorobenzaldehyde: Contains only one fluorine atom without chlorine substitution.
Uniqueness
3,4-Dichloro-5-fluorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate for synthesizing compounds with tailored biological and chemical activities .
Propiedades
IUPAC Name |
3,4-dichloro-5-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO/c8-5-1-4(3-11)2-6(10)7(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJOKRSEWSGLSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571098 | |
| Record name | 3,4-Dichloro-5-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160574-74-2 | |
| Record name | 3,4-Dichloro-5-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Imidazo[1,2-a]pyrimidin-2-yl)acetonitrile](/img/structure/B1601965.png)













